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Compound of Interest

Compound Name: Benzene, (1-ethoxyethenyl)-

Cat. No.: B15178028 Get Quote

Disclaimer: The provided CAS number 6230-62-2 is associated with multiple chemical entities

in various databases, including (1-Ethoxyvinyl)benzene and O-Methyl-L-tyrosine. However,

based on the context of the query for an in-depth technical guide with biological data, this

document focuses on a biologically active flavonoid, 2-(3,4-dimethoxyphenyl)-5,7-

dimethoxychromen-4-one, and related compounds for which significant research and

experimental data are available.

Core Compound Profile: 2-(3,4-
dimethoxyphenyl)-5,7-dimethoxychromen-4-one
This technical guide details the properties and biological activities of the flavone class of

compounds, with a specific focus on 2-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one

and its analogs. Flavones are a class of flavonoids characterized by a backbone of 2-

phenylchromen-4-one[1]. These compounds are of significant interest to researchers and drug

development professionals due to their diverse pharmacological activities, including anti-

inflammatory, antioxidant, and potential therapeutic effects in metabolic disorders[2][3].

Physicochemical Properties
The physicochemical properties of flavones are crucial for their pharmacokinetic and

pharmacodynamic profiles. While specific experimental data for 2-(3,4-dimethoxyphenyl)-5,7-

dimethoxychromen-4-one is not exhaustively available in public domains, computed properties

for structurally similar flavonoids provide valuable insights.
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Property
Value (Computed for
similar flavones)

Reference

Molecular Formula C19H18O7 [4]

Molecular Weight 358.3 g/mol [4]

XLogP3 2.7 [4]

Hydrogen Bond Donor Count 1 [4]

Hydrogen Bond Acceptor

Count
7 [4]

Rotatable Bond Count 5 [4]

Topological Polar Surface Area 92.9 Å² [4]

Biological Activity
Recent studies have highlighted the potential of substituted flavones in addressing metabolic

diseases such as nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis

(NASH)[5][6]. One promising compound, 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-

4-one, has demonstrated significant lipid-lowering effects in hepatocytes[5][6].

Compound
Biological
Activity

IC50 Value Cell Line Reference

5,7-dimethoxy-2-

(3,4,5-

trimethoxypheno

xy)-chromen-4-

one

Inhibition of lipid

accumulation
32.2 ± 2.1 μM Huh7 [5][6]

Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific findings.

The following sections describe the synthesis and biological evaluation protocols for the

aforementioned flavones.
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General Synthesis of Substituted 2-(substituted
phenoxy)chromen-4-one
A general procedure for the synthesis of the flavone core involves a two-step process starting

from substituted 4H-chromen-4-ones[5].

Step 1: Synthesis of Substituted 2-(1,2,4-triazol-1-yl)chromen-4-one

Dissolve one equivalent of the substituted 4H-chromen-4-one and 2-6 equivalents of 1,2,4-

triazole in dry DMF to create a 0.2 M solution.

Add 1.5 equivalents of molecular iodine and anhydrous K2CO3 to the mixture.

Stir the mixture at 80 °C and monitor the reaction progress using Thin Layer

Chromatography (TLC).

Upon completion, quench the reaction with a sodium thiosulfate solution.

Extract the product with dichloromethane (DCM), wash with brine, and dry over anhydrous

MgSO4.

Filter the organic layers and concentrate in vacuo to obtain the crude product[5].

Step 2: Synthesis of Substituted 2-(substituted phenoxy)chromen-4-one

Add one equivalent of the substituted 2-(1H-1,2,4-triazol-1-yl)chromen-4-one to dry DMF or

1,4-dioxane to make a 0.1 M solution.

Dissolve three equivalents of a phenolic compound in the solution and stir at 80 °C until the

solution is clear.

Add 3-6 equivalents of anhydrous K2CO3 or Cs2CO3 to the mixture at a constant

temperature of 80 °C.

Monitor the reaction progress by TLC.

After completion, dilute the reaction mixture with water and partition with ethyl acetate[5].
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In Vitro Evaluation of Lipid Accumulation
The inhibitory effect of the synthesized compounds on lipid accumulation can be assessed in a

cellular model of NAFLD.

Cell Culture: Culture Huh7 human hepatoma cells in Dulbecco's Modified Eagle Medium

(DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37 °C

in a 5% CO2 atmosphere.

Induction of Lipid Accumulation: Treat the Huh7 cells with oleic acid (OA) to induce the

formation of lipid droplets, mimicking the conditions of NAFLD.

Compound Treatment: Treat the OA-induced Huh7 cells with varying concentrations of the

synthesized flavones.

High-Content Screening: Utilize high-content screening microscopy to quantify the

accumulation of lipid droplets within the cells. This is often done by staining the lipid droplets

with a fluorescent dye (e.g., Nile Red).

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which

represents the concentration of the compound required to inhibit 50% of the lipid

accumulation[5][6].

Signaling Pathway
The mechanism of action for the lipid-lowering effects of 5,7-dimethoxy-2-(3,4,5-

trimethoxyphenoxy)-chromen-4-one involves the upregulation of peroxisome proliferator-

activated receptor gamma coactivator 1α (PGC1α)[5][6]. PGC1α is a master regulator of

mitochondrial biogenesis and fatty acid oxidation.

Below is a DOT script representation of the proposed signaling pathway.
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Caption: Proposed mechanism of action for the reduction of lipid accumulation.

Conclusion
The flavone 2-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one and its analogs represent a

promising class of compounds for the development of novel therapeutics targeting metabolic

disorders like NAFLD and NASH. Their mechanism of action, involving the upregulation of

PGC1α, offers a clear pathway for further investigation and optimization. The experimental

protocols provided herein serve as a foundation for researchers to build upon in the pursuit of

more effective treatments for these prevalent diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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